Cas no 1805888-03-2 (Ethyl 2-hydrazinyl-5-(methylthio)benzoate)

Ethyl 2-hydrazinyl-5-(methylthio)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-hydrazinyl-5-(methylthio)benzoate
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- インチ: 1S/C10H14N2O2S/c1-3-14-10(13)8-6-7(15-2)4-5-9(8)12-11/h4-6,12H,3,11H2,1-2H3
- InChIKey: FQBJOEBCROFVAT-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C=CC(=C(C(=O)OCC)C=1)NN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 214
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 89.6
Ethyl 2-hydrazinyl-5-(methylthio)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015007859-250mg |
Ethyl 2-hydrazinyl-5-(methylthio)benzoate |
1805888-03-2 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
Alichem | A015007859-1g |
Ethyl 2-hydrazinyl-5-(methylthio)benzoate |
1805888-03-2 | 97% | 1g |
1,490.00 USD | 2021-06-21 | |
Alichem | A015007859-500mg |
Ethyl 2-hydrazinyl-5-(methylthio)benzoate |
1805888-03-2 | 97% | 500mg |
863.90 USD | 2021-06-21 |
Ethyl 2-hydrazinyl-5-(methylthio)benzoate 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
Ethyl 2-hydrazinyl-5-(methylthio)benzoateに関する追加情報
Ethyl 2-Hydrazinyl-5-(Methylthio)Benzoate: A Comprehensive Overview
Ethyl 2-hydrazinyl-5-(methylthio)benzoate, with the CAS number 1805888-03-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a hydrazine group attached to a benzoate moiety and a methylthio substituent. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and materials science.
The hydrazine group in Ethyl 2-hydrazinyl-5-(methylthio)benzoate is known for its ability to form various bioisosteres and heterocyclic compounds, which are often explored in medicinal chemistry for their potential therapeutic effects. Recent studies have highlighted the role of hydrazine derivatives in targeting specific enzymes and receptors, making them valuable leads in drug discovery. For instance, research has shown that certain hydrazine-containing compounds exhibit anti-inflammatory and anti-cancer properties, suggesting that Ethyl 2-hydrazinyl-5-(methylthio)benzoate could be a promising candidate for further investigation in these areas.
The methylthio group in the molecule adds another layer of complexity and functionality. Methylthio substituents are known to enhance the stability and bioavailability of compounds, which is crucial for their pharmacokinetic performance. Moreover, the sulfur atom in the methylthio group can participate in various chemical reactions, such as thiolation and disulfide formation, opening up possibilities for further chemical modifications. Recent advancements in sulfur chemistry have underscored the importance of such groups in designing bioactive molecules.
Ethylation of the benzoate moiety plays a critical role in determining the physical properties of Ethyl 2-hydrazinyl-5-(methylthio)benzoate. The ethyl group increases the lipophilicity of the compound, which can improve its solubility in organic solvents and enhance its ability to cross biological membranes. This characteristic is particularly advantageous in drug delivery systems where lipophilicity is a key factor for effective absorption.
From a synthetic standpoint, Ethyl 2-hydrazinyl-5-(methylthio)benzoate can be prepared through a variety of routes, including nucleophilic substitution and condensation reactions. Recent studies have focused on optimizing these synthesis pathways to improve yield and purity. For example, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. Such innovations highlight the ongoing efforts to develop efficient and scalable methods for producing this compound.
In terms of applications, Ethyl 2-hydrazinyl-5-(methylthio)benzoate has shown potential as an intermediate in the synthesis of more complex molecules. Its structure serves as a versatile scaffold for further functionalization, enabling chemists to explore a wide range of chemical transformations. For instance, substitution reactions at the hydrazine or methylthio positions can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles.
Recent research has also delved into the pharmacological properties of Ethyl 2-hydrazinyl-5-(methylthio)benzoate. Studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes associated with inflammatory diseases. Additionally, preliminary toxicity studies suggest that it has a favorable safety profile, making it a viable candidate for preclinical testing.
From an environmental perspective, understanding the degradation pathways of Ethyl 2-hydrazinyl-5-(methylthio)benzoate is essential for assessing its impact on ecosystems. Recent investigations have revealed that this compound undergoes rapid hydrolysis under acidic conditions, suggesting that it may not persist long-term in aqueous environments. This information is critical for regulatory agencies when evaluating its use in agricultural or industrial settings.
In conclusion, Ethyl 2-hydrazinyl-5-(methylthio)benzoate (CAS No: 1805888-03-2) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, functional groups, and synthetic flexibility make it an attractive target for further research and development. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing both basic and applied sciences.
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